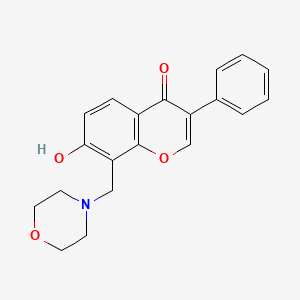
7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the class of flavonoids, which are known for their wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-morpholinylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form an alcohol.
Substitution: The phenyl group at the 3-position can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 7-oxo-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one.
Reduction: Formation of 7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s hydroxyl group can scavenge free radicals, thereby reducing oxidative damage. Additionally, it can inhibit the activity of pro-inflammatory enzymes, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
- 7-Hydroxy-8-(4-morpholinylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-Hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)-4H-chromen-4-one
- 3-(3,4-Dimethylphenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(4-Chlorophenoxy)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
7-HYDROXY-8-(4-MORPHOLINYLMETHYL)-3-PHENYL-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, morpholinylmethyl group, and phenyl group allows for versatile reactivity and potential therapeutic applications.
特性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c22-18-7-6-15-19(23)17(14-4-2-1-3-5-14)13-25-20(15)16(18)12-21-8-10-24-11-9-21/h1-7,13,22H,8-12H2 |
InChIキー |
VFWZRNWEXUGWGH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
正規SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















